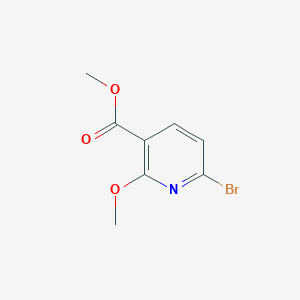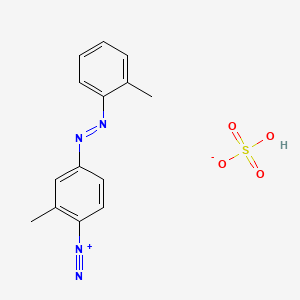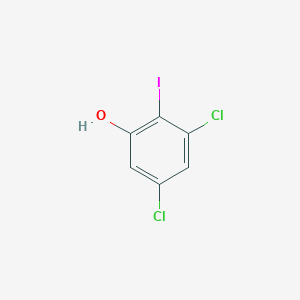
3,5-Dichloro-2-iodophenol
Vue d'ensemble
Description
3,5-Dichloro-2-iodophenol (3,5-DCIP) is an organoiodine compound that has been studied for its potential applications in various scientific fields. It is a halogenated phenol with two chlorine atoms and one iodine atom, and is commonly used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a biocatalyst in biochemistry. This compound has been studied for its ability to induce biochemical and physiological effects, as well as its potential applications in various scientific research applications.
Applications De Recherche Scientifique
Use in Drinking Water Disinfection for Space Programs 3,5-Dichloro-2-iodophenol and related iodophenols have been studied for their role in the disinfection of potable water, particularly in the context of the USA space program. These compounds, formed from reactions of iodine and phenol, are identified for their odor properties and their efficient formation in specific conditions (Dietrich et al., 1999).
Chemical Synthesis and Organic Chemistry Applications The compound has been referenced in research on the synthesis of various organic compounds. For example, studies on the electrophilic cyclization of homopropargyl selenides, where electrophiles such as iodine compounds are used, contribute to the synthesis of various functionalized organic molecules (Schumacher et al., 2010).
Environmental and Water Research Research has also been conducted on the reactivity and toxicity of iodinated phenolic byproducts, like this compound, in water treatment processes. Such studies are crucial for understanding the transformation and toxicity alteration of emerging disinfection byproducts during water treatment processes (Wang et al., 2021).
Analytical Chemistry and Spectrophotometry The compound has applications in analytical chemistry, particularly in the spectrophotometric determination of metals like cobalt and lanthanum. It reacts with these metals to form complexes that can be detected and measured, which is useful for analyzing metal content in various samples (Nakamura et al., 1987); (Fernández & Olsina, 1991).
Toxicology and Environmental Health Studies Studies on the occurrence of iodophenols in aquatic environments and their potential toxicity are critical for assessing environmental and health impacts. This includes research on the deiodination of organic iodine and its implications for water treatment and disinfection (Wang et al., 2022).
Applications in Pharmacological and Biological Studies While directly related studies on this compound might be limited, research on similar phenolic compounds, such as Chlorogenic Acid, reveals their varied biological and pharmacological effects. These studies highlight the potential of phenolic compounds in addressing a range of health issues, including their antioxidant, anti-inflammatory, and neuroprotective roles (Naveed et al., 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-2-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCWCJCQGUMESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653908 | |
| Record name | 3,5-Dichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028332-19-5 | |
| Record name | 3,5-Dichloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

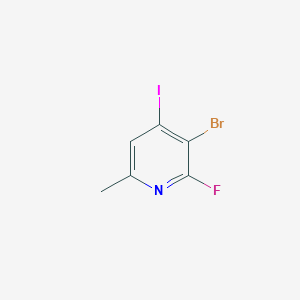

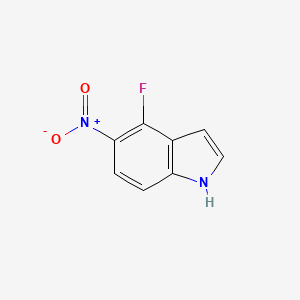


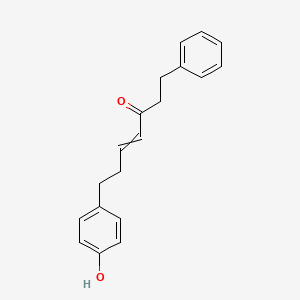
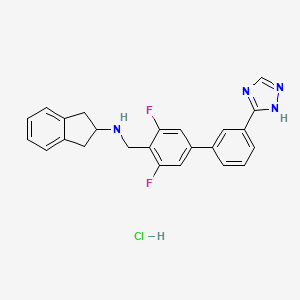


![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)
![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)
